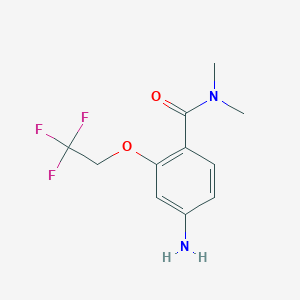

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethylamino group, and a trifluoroethoxy group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

Starting Material: The synthesis begins with a suitable benzamide derivative.

Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives.

Amination: The amino group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.

Dimethylation: The dimethylamino group is introduced using dimethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Core Benzamide Formation

The benzamide backbone is typically synthesized via coupling reactions. A common approach involves activating a benzoic acid derivative (e.g., 2-hydroxy-4-nitrobenzoic acid) as an acid chloride using thionyl chloride (SOCl₂) or pivaloyl chloride (as in ). This intermediate reacts with dimethylamine under basic conditions (e.g., triethylamine) to form the amide bond .

Example Reaction:

2-Hydroxy-4-nitrobenzoic acid+SOCl2→2-Hydroxy-4-nitrobenzoyl chloride(CH3)2NH, Et3N4-Nitro-2-hydroxy-N,N-dimethylbenzamide

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂/HCl . This step requires careful control to avoid over-reduction.

Example Reaction:

4-Nitro-2-(2,2,2-trifluoroethoxy)-N,N-dimethylbenzamideH2/Pd-C4-Amino-2-(2,2,2-trifluoroethoxy)-N,N-dimethylbenzamide

Amine Alkylation and Acylation

The amino group at the 4-position undergoes alkylation or acylation. For example, reaction with acetyl chloride in the presence of pyridine yields the acetylated derivative :

4-Amino-...benzamide+CH3COClpyridine4-Acetamido-...benzamide

Hydrolysis of the Trifluoroethoxy Group

Under strongly acidic conditions (e.g., H₂SO₄/H₂O), the trifluoroethoxy group can hydrolyze to regenerate the phenol . This reaction is reversible and depends on reaction temperature and solvent:

2-(2,2,2-Trifluoroethoxy)-...benzamideH2SO4,Δ2-Hydroxy-...benzamide+CF3CH2OH

Thermal Degradation

At elevated temperatures (>150°C), the trifluoroethoxy group may undergo cleavage, releasing trifluoroethanol. This is mitigated by using inert atmospheres and low-temperature conditions during synthesis .

Oxidation of the Amino Group

The primary amine is susceptible to oxidation, forming nitroso or nitro derivatives. Stabilizing agents like BHT (butylated hydroxytoluene) are often added during storage .

Comparative Reaction Data

Analytical Characterization

Key techniques for verifying reaction outcomes include:

-

NMR Spectroscopy :

-

IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

-

HPLC : Purity >99% achieved via recrystallization from ethanol/water mixtures .

This compound’s reactivity is primarily governed by its electron-withdrawing trifluoroethoxy group and the nucleophilic amino group. The synthetic strategies and stability considerations outlined here align with methodologies validated in recent pharmaceutical and organic chemistry research .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is C10H11F3N2O2, with a molecular weight of approximately 248.20 g/mol. Its structure features an amino group, a dimethyl group, and a trifluoroethoxy moiety attached to a benzamide core, which contributes to its diverse reactivity and potential applications.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including substitution and coupling reactions.

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, facilitating the formation of amides and other derivatives.

Biology

- Biochemical Probes : Research has indicated that this compound can function as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to bind selectively to specific targets, aiding in the exploration of biological pathways.

- Antiviral Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against viruses such as Ebola and Marburg. In vitro assays revealed effective EC50 values below 10 μM in Vero cells, indicating its potential as an antiviral therapeutic agent.

Medicine

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. Research indicates that it may modulate histone deacetylases (HDACs), leading to significant antiproliferative activity against solid tumors with IC50 values in the low micromolar range.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, presenting potential therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

Recent research highlights the compound's potential across various therapeutic areas:

- Antiviral Studies : In vitro assays demonstrated effective inhibition of filoviruses with derivatives showing EC50 values below 10 μM.

- Cancer Research : Compounds derived from this class have shown significant antiproliferative activity against specific cancer types through mechanisms involving HDAC modulation.

- Inflammatory Disease Models : Initial findings suggest that this compound may reduce inflammation markers in preclinical models.

Mécanisme D'action

The mechanism of action of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity, while the amino and dimethylamino groups can modulate its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-N,N-dimethylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

4-amino-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of the trifluoroethoxy group, leading to distinct biological and chemical behavior.

N,N-dimethyl-4-aminobenzamide: Similar structure but without the trifluoroethoxy group, affecting its overall properties.

Uniqueness

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.

Activité Biologique

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

- Molecular Formula: C12H14F3N2O

- Molecular Weight: 262.23 g/mol

- CAS Number: 1407057-50-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression. The trifluoroethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit potent anticancer properties. For example, derivatives of benzamide have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial for tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Tumor Type | Reference |

|---|---|---|---|---|

| FNA | HDAC3 | 0.095 | HepG2 | |

| SAHA | HDAC1/2/3 | 17.25 | HepG2 | |

| 4-amino-DM | HDAC3 | TBD | TBD | TBD |

Note: FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) serves as a benchmark for evaluating the activity of similar compounds.

In Vitro Studies

In vitro assays have shown that this compound and its derivatives can effectively inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications to the benzamide structure can enhance potency against solid tumors.

Case Study: HepG2 Cell Line

- Apoptosis Induction: Flow cytometry analysis revealed that treatment with related compounds increased apoptosis rates significantly.

- Cell Cycle Arrest: Compounds were found to induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects.

Table 2: Effects on Cell Cycle and Apoptosis

| Treatment Concentration (μM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |

|---|---|---|

| Control | 5.83 | 18.84 |

| 1 | 14.08 | TBD |

| 3 | 19.11 | TBD |

| 9 | 28.83 | TBD |

Propriétés

IUPAC Name |

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLEQBXCOWHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.